

Application Notes and Protocols: Cloning, Expression, and Application of Recombinant Carnitine Acetyltransferase

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

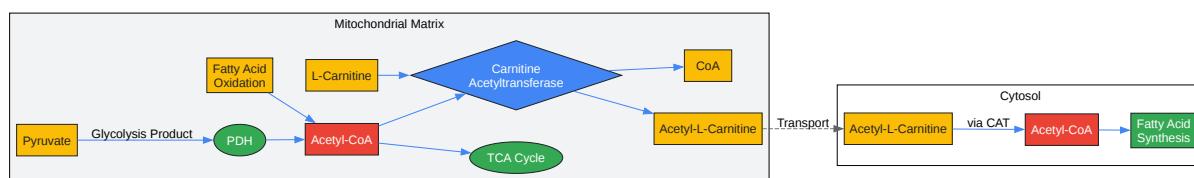
Compound Name: Carnitine acetyltransferase

Cat. No.: B13397406

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the successful cloning, expression, purification, and characterization of recombinant **carnitine acetyltransferase** (CAT). Additionally, we explore its pivotal role in metabolic regulation and its applications in drug development.


Introduction to Carnitine Acetyltransferase (CAT)

Carnitine Acetyltransferase (CAT), also known as carnitine O-acetyltransferase (CRAT), is a crucial enzyme in cellular metabolism.^[1] It catalyzes the reversible transfer of acetyl groups between coenzyme A (CoA) and L-carnitine, playing a vital role in balancing the acetyl-CoA/CoA ratio within the mitochondrial matrix.^{[2][3]} This regulation is critical for modulating the flux of carbohydrates and lipids to meet the cell's energy demands. Dysregulation of CAT activity has been implicated in various metabolic diseases, including diabetes, making it an important target for therapeutic intervention.^{[4][5]} The production of stable, functionally active recombinant CAT is therefore essential for detailed biochemical studies, inhibitor screening, and drug design.^{[2][3]}

Metabolic Role of Carnitine Acetyltransferase

CAT is a key player in cellular energy homeostasis. It facilitates the transport of acetyl-CoA from the mitochondria to the cytosol, where it can be used for fatty acid synthesis. Conversely,

it can buffer excess acetyl-CoA in the mitochondria, which can inhibit pyruvate dehydrogenase (PDH) and thus glucose oxidation.[2] By converting acetyl-CoA to acetyl-L-carnitine, CAT allows for the export of acetyl units from the mitochondria, thereby relieving this inhibition and promoting glucose metabolism.[2]

[Click to download full resolution via product page](#)

Caption: Metabolic pathway involving **Carnitine Acetyltransferase**.

Experimental Protocols

Cloning of Human Carnitine Acetyltransferase (hCAT)

This protocol describes the cloning of the cDNA encoding hCAT into a bacterial expression vector.

Materials:

- Human cDNA library
- PCR primers for hCAT
- High-fidelity DNA polymerase
- pH6EX3 expression vector[2][3]

- Restriction enzymes
- T4 DNA ligase
- Competent *E. coli* cells (e.g., DH5 α)
- LB agar plates with appropriate antibiotic

Protocol:

- PCR Amplification: Amplify the hCAT cDNA from a human cDNA library using gene-specific primers.
- Vector and Insert Preparation: Digest both the amplified hCAT cDNA and the pH6EX3 vector with the appropriate restriction enzymes.
- Ligation: Ligate the digested hCAT insert into the prepared pH6EX3 vector using T4 DNA ligase.
- Transformation: Transform the ligation product into competent *E. coli* DH5 α cells.
- Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic for the pH6EX3 vector and incubate overnight at 37°C.
- Verification: Screen individual colonies by colony PCR and restriction digestion of plasmid DNA to confirm the presence of the hCAT insert. Sequence the positive clones to verify the correct open reading frame.

Expression of Recombinant hCAT in *E. coli*

This protocol outlines the optimal conditions for the overexpression of functionally active hCAT.

Materials:

- Verified pH6EX3_hCAT plasmid
- Competent *E. coli* Rosetta strain[2][3]
- LB medium with appropriate antibiotics

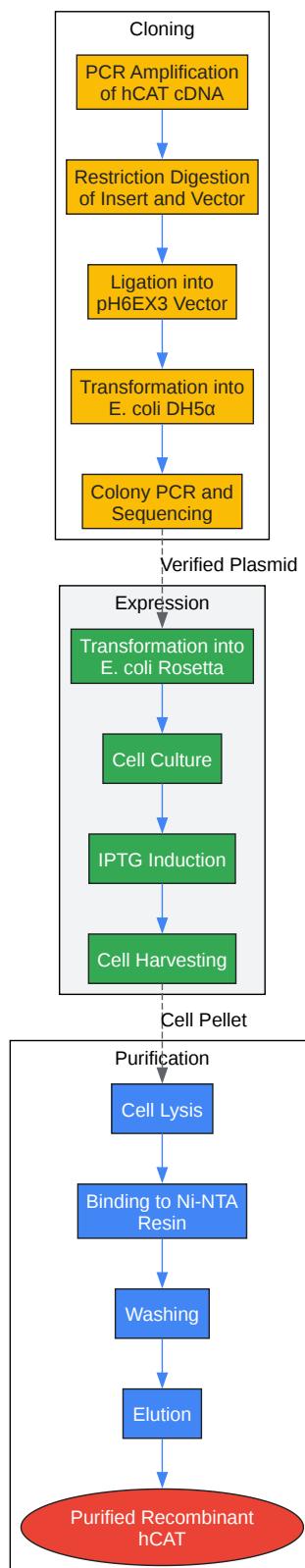
- Isopropyl β -D-1-thiogalactopyranoside (IPTG)

Protocol:

- Transformation: Transform the pH6EX3_hCAT plasmid into competent *E. coli* Rosetta cells.
- Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.
- Large-Scale Culture: Inoculate a large volume of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
- Induction: Cool the culture to 25°C and induce protein expression by adding IPTG to a final concentration of 0.01 mM.[2][3]
- Expression: Continue to incubate the culture at 25°C for 4-6 hours with shaking.[3]
- Harvesting: Harvest the cells by centrifugation and store the cell pellet at -80°C until purification.

Purification of Recombinant hCAT

This protocol describes the purification of His-tagged hCAT using nickel affinity chromatography.


Materials:

- Cell pellet containing overexpressed hCAT
- Resuspension buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl)
- Lysozyme
- DNase I
- His-Select Nickel Affinity Gel[2]
- Wash buffer (Resuspension buffer with 10 mM imidazole)[2]

- Elution buffer (Resuspension buffer with 200 mM imidazole)[2]

Protocol:

- Cell Lysis: Resuspend the cell pellet in resuspension buffer and lyse the cells by sonication on ice.
- Clarification: Centrifuge the lysate to pellet the cell debris and collect the soluble fraction.
- Binding: Apply the soluble fraction to a column packed with His-Select Nickel Affinity gel and incubate to allow the His-tagged hCAT to bind to the resin.[2]
- Washing: Wash the column with wash buffer to remove unbound proteins.[2]
- Elution: Elute the purified hCAT from the column using the elution buffer.[2]
- Dialysis and Storage: Dialyze the purified protein against a suitable storage buffer and store at -20°C. The purified hCAT is stable for at least two months under these conditions.[2][3]

[Click to download full resolution via product page](#)

Caption: Workflow for cloning, expression, and purification of hCAT.

Carnitine Acetyltransferase Activity Assay

This spectrophotometric assay measures the rate of CoA-SH production from the reaction of acetyl-L-carnitine and CoA, catalyzed by CAT. The free sulphydryl group of CoA-SH reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound that can be measured at 412 nm.

Materials:

- Purified recombinant CAT
- Assay buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.8)[4]
- Acetyl-CoA[4]
- L-carnitine[4]
- DTNB solution (0.1 mM in assay buffer)[4]
- Spectrophotometer

Protocol:

- Reaction Mixture: In a cuvette, prepare a reaction mixture containing assay buffer, acetyl-CoA, and DTNB solution.
- Baseline Reading: Measure the absorbance at 412 nm for 2 minutes to establish a baseline rate.[4]
- Initiate Reaction: Start the reaction by adding L-carnitine to the cuvette.[4]
- Measurement: Monitor the increase in absorbance at 412 nm every 20 seconds for 10 minutes.[4]
- Calculate Activity: Determine the rate of the reaction from the linear portion of the absorbance versus time plot. One unit of CAT activity is defined as the amount of enzyme that catalyzes the formation of 1 μ mole of acetyl-CoA per minute at pH 8.0 and 25°C.[6]

Data Presentation: Kinetic Parameters of Carnitine Acetyltransferases

Enzyme Source	Substrate	Apparent Km	Specific Activity	Reference
Human Liver	Acetyl-CoA	-	78.75 U/mg	[7]
Human Liver	Decanoyl-CoA	3x higher than Acetyl-CoA	-	[7]
Human Liver	L-carnitine (with Acetyl-CoA)	-	-	[7]
Human Liver	L-carnitine (with Decanoyl-CoA)	6x higher than with Acetyl-CoA	-	[7]
Human Liver	Acetylcarnitine	-	-	[7]
Human Liver	Octanoylcarnitine	3x higher than Acetylcarnitine	-	[7]
Pigeon Breast Muscle, Recombinant Rat, and Mouse Muscle Mitochondria	L-carnitine	~0.10 mM	-	[4]

Applications in Drug Development

The availability of highly pure and active recombinant CAT is invaluable for drug development efforts targeting metabolic disorders.

- High-Throughput Screening (HTS): Recombinant CAT can be used in HTS assays to identify novel inhibitors or activators of the enzyme.[5]
- Structure-Based Drug Design: The crystal structure of CAT, in complex with substrates or inhibitors, provides a molecular basis for the rational design of more potent and specific drugs.[8]

- Mechanistic Studies: Recombinant CAT allows for detailed kinetic and mechanistic studies to understand how potential drugs interact with the enzyme and modulate its activity.[9]
- Metabolic Disease Research: By studying the effects of compounds on CAT activity, researchers can gain insights into the role of this enzyme in diseases like diabetes and obesity, and evaluate the therapeutic potential of targeting this pathway.[4]

The protocols and information provided herein offer a robust framework for the successful production and utilization of recombinant **carnitine acetyltransferase** in both basic research and drug discovery applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 2. Overproduction, Purification, and Stability of the Functionally Active Human Carnitine Acetyl Transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Obesity and lipid stress inhibit carnitine acetyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Purification and properties of carnitine acetyltransferase from human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Crystal structure of carnitine acetyltransferase and implications for the catalytic mechanism and fatty acid transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of carnitine acetyltransferase by mildronate, a regulator of energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Cloning, Expression, and Application of Recombinant Carnitine Acetyltransferase]. BenchChem, [2025]. [Online]

PDF]. Available at: [<https://www.benchchem.com/product/b13397406#cloning-and-expression-of-recombinant-carnitine-acetyltransferase>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com